molecular formula C9H10BrClFN B11733462 (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B11733462
M. Wt: 266.54 g/mol
InChI Key: DDRQDHZQDJJSCB-SOWVLMPRSA-N
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Description

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent salt formation. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper. The resulting cyclopropane intermediate is then subjected to nucleophilic substitution with an amine, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of cyclopropane derivatives on biological systems. Its chiral nature makes it valuable for investigating stereochemistry-related biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride
  • (1R,2R)-2-(4-bromo-3-chlorophenyl)cyclopropan-1-amine hydrochloride
  • (1R,2R)-2-(4-bromo-3-methylphenyl)cyclopropan-1-amine hydrochloride

Uniqueness

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride stands out due to the presence of both bromine and fluorine atoms on the phenyl ring. This unique combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m1./s1

InChI Key

DDRQDHZQDJJSCB-SOWVLMPRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)Br)F.Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Br)F.Cl

Origin of Product

United States

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